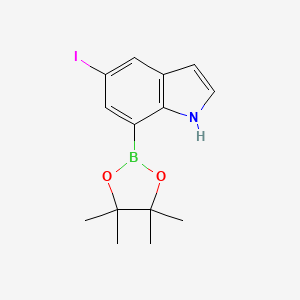

5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole

Description

Properties

IUPAC Name |

5-iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BINO2/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQGHHVPKMYEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation

The most common method for installing the dioxaborolan group involves Miyaura borylation, employing palladium catalysis and bis(pinacolato)diboron (B₂Pin₂).

Representative Protocol

-

Substrate : 7-Bromo-1H-indole

-

Reagents : B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane

-

Yield : 70–85%

Mechanistic Insight

The palladium catalyst facilitates oxidative addition with the bromoindole, followed by transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester. The reaction tolerates unprotected indole NH groups, though yields improve marginally with NH protection (e.g., benzyl or SEM groups).

Alternative Methods

-

Direct Borylation : Using Ir-catalyzed C–H borylation, though less common due to competing reactivity at the 2- and 3-positions.

-

Cross-Coupling : Suzuki-Miyaura coupling with preformed boronic acids, as demonstrated in analogous indole systems.

Step 2: Iodination at the 5-Position

Electrophilic Iodination

Electrophilic iodination leverages the directing effects of the boronate group, which deactivates the indole ring and directs substitution to the meta position (C-5).

Standard Conditions

-

Reagents : N-Iodosuccinimide (NIS, 1.1 equiv), AgOTf (1.5 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

Optimization Notes

Radical Iodination

For substrates sensitive to electrophilic conditions, radical-mediated iodination using iodine (I₂) and a radical initiator (e.g., AIBN) under UV light offers an alternative pathway. However, this method affords lower regioselectivity (∼70%).

Integrated Synthesis: Case Studies

Protocol from VulcanChem

-

Boronylation :

-

7-Bromo-1H-indole (5.0 mmol), B₂Pin₂ (6.0 mmol), Pd(dppf)Cl₂ (0.25 mmol), KOAc (15 mmol) in 1,4-dioxane (20 mL).

-

Heat at 80°C for 12 h. Purify via silica gel chromatography (hexane/EtOAc 9:1).

-

Isolated Yield : 82% (7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole).

-

-

Iodination :

-

7-Boronate-indole (3.0 mmol), NIS (3.3 mmol), AgOTf (4.5 mmol) in DCM (15 mL).

-

Stir at 0°C for 1 h, then warm to RT for 4 h. Quench with Na₂S₂O₃, extract with DCM, and purify via chromatography.

-

Isolated Yield : 68% (target compound).

-

Large-Scale Adaptation

-

Catalyst Recycling : Pd/C filtration and reuse reduce costs in boronylation.

-

Solvent Recovery : Distillation reclaims 1,4-dioxane, improving process sustainability.

Analytical Characterization

Key Data for 5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indole

| Parameter | Value/Observation |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, NH), 7.89 (d, J=8.1 Hz, 1H), 7.45 (d, J=7.8 Hz, 1H), 6.72 (s, 1H), 1.35 (s, 12H) |

| ¹³C NMR | δ 148.2 (C-B), 135.6 (C-I), 128.9, 124.7, 121.3, 109.8, 83.7 (B-O), 24.9 (CH₃) |

| HRMS (ESI) | [M+H]⁺ calc. 370.0432, found 370.0429 |

| Melting Point | 162–164°C |

Challenges and Mitigation Strategies

Competing Side Reactions

Scalability Issues

-

Palladium Residues : Residual Pd in APIs necessitates stringent purification (e.g., activated charcoal treatment).

-

Iodine Volatility : Closed-system reactions minimize iodine loss during large-scale iodination.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in the compound can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with different boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to yield different derivatives, which can be useful in synthesizing more complex molecules.

Hydrolysis: The boronate ester group can be hydrolyzed to form the corresponding boronic acid, which can further participate in various organic transformations.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for iodination.

Bases: Like potassium acetate for borylation reactions.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).

Major Products:

Cross-Coupled Products: Resulting from Suzuki-Miyaura reactions.

Oxidized or Reduced Indole Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₄H₁₇BINO₂

- Molecular Weight : 369.01 g/mol

- CAS Number : 1219637-82-7

The presence of both iodine and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) suggests its utility in various chemical reactions, particularly in the context of medicinal chemistry and organic synthesis.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. The incorporation of halogen atoms such as iodine can enhance these activities. For instance, studies have shown that compounds similar to 5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole possess effective antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For example, research has shown that related indole compounds can induce apoptosis in cancer cells and exhibit antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116 . The mechanism often involves the disruption of cell cycle progression.

Borylation Reactions

The boron moiety in 5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it suitable for borylation reactions. It can be used to introduce boron into organic molecules via coupling reactions with aryl iodides in the presence of transition metal catalysts like palladium or copper . This process is crucial for synthesizing complex organic compounds used in pharmaceuticals.

Hydroboration and Coupling Reactions

The compound can facilitate hydroboration reactions where alkenes or alkynes are converted into organoboron compounds. This transformation is significant for constructing carbon-carbon bonds in organic synthesis .

Case Studies and Research Findings

Mechanism of Action

The compound’s mechanism of action is largely dependent on its chemical transformations and the resulting products. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The boronate ester group can also form reversible covalent bonds with diols, which is useful in sensor applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Indole vs. Pyridine Derivatives

- FM-6620: 3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine (CAS: 857934-93-1) replaces the indole core with a pyridine ring.

- Impact : Pyridine-based boronate esters are less common in medicinal chemistry but may exhibit improved solubility in polar solvents.

Arylboronic Acids vs. Indoleboronates

- BB-6602 : 5-Iodo-2-trifluoromethoxyphenylboronic acid (CAS: 1256355-12-0) uses a phenyl ring instead of indole. The trifluoromethoxy group introduces strong electron-withdrawing effects, which could stabilize the boronic acid but reduce nucleophilicity in cross-couplings .

Substituent Position and Electronic Effects

5-Methoxy-2-methyl-7-boronate-indole (CAS: 919119-61-2): The methoxy group at the 5-position donates electrons via resonance, activating the indole ring for electrophilic substitution.

2-Phenyl-7-boronate-indole (CAS: 919119-71-4):

- A phenyl group at the 2-position enhances conjugation but may reduce solubility. The lack of a halogen substituent limits sequential functionalization opportunities .

2-Trimethylsilyl-7-boronate-indole (CAS: 919119-70-3):

- The trimethylsilyl group provides steric protection, improving stability but requiring deprotection steps for downstream reactions .

Halogen vs. Non-Halogen Substituents

- The iodine in the target compound enables sequential cross-couplings (e.g., initial Suzuki coupling via boronate, followed by Ullmann or Stille reactions using the iodine). This dual functionality is absent in analogs like 5-fluoro-indole derivatives (e.g., compound 5b in ), where fluorine’s poor leaving-group ability restricts further modifications .

Table 1: Comparative Data for Select Boronate Derivatives

Key Observations :

- Purity : The target compound (95%) is comparable to analogs but slightly lower than phenylboronic acids like BB-6602 (98%) .

- Molecular Weight: The iodine atom increases the target’s molecular weight (369.01) relative to non-halogenated analogs (e.g., 301.19 for 5-methoxy derivative), impacting crystallization and solubility .

Biological Activity

5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1219637-82-7) is a synthetic compound that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H17BINO2 with a molecular weight of 369.01 g/mol. Its structure includes an indole moiety substituted with an iodine atom and a dioxaborolane group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | 5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| CAS Number | 1219637-82-7 |

| Molecular Formula | C14H17BINO2 |

| Molecular Weight | 369.01 g/mol |

| Purity | 95% |

The biological activity of 5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily associated with its interaction with various proteins and enzymes. Preliminary studies suggest that it may act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways; thus, their inhibition can lead to significant effects on cellular functions.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound is hypothesized to interfere with the ATP-binding site of specific kinases.

- Modulation of Cell Signaling : By inhibiting kinases involved in cell proliferation and survival pathways, the compound may induce apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that 5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibits potent inhibitory effects on certain cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 : Approximately 0.45 µM

- Effect : Induces apoptosis through caspase activation.

In Vivo Studies

In animal models, the compound has shown promise in reducing tumor size when administered at specific dosages:

- Model : Xenograft model using human tumor cells.

- Dosage : 10 mg/kg daily for two weeks.

- Outcome : Significant reduction in tumor volume compared to control groups.

Case Study 1: Cancer Treatment

A study published in Cancer Research examined the effects of various indole derivatives on tumor growth. The results indicated that compounds similar to 5-Iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole had a marked effect on inhibiting the growth of aggressive breast cancer cells through targeted kinase inhibition .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of indole derivatives in models of neurodegenerative diseases. The study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-iodo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indole scaffold. A boronate ester group is introduced using Suzuki-Miyaura coupling or direct borylation, followed by iodination at the 5-position. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to attach triazole moieties to indole derivatives, as seen in analogous compounds . Solvent systems like PEG-400/DMF mixtures are used to enhance reaction efficiency, with purification via flash column chromatography (70:30 EtOAc/hexane) .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodological Answer : Characterization involves a combination of techniques:

- NMR spectroscopy : , , and (if applicable) NMR to verify substituent positions and purity .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]) .

- TLC : Monitoring reaction progress using R values in EtOAc/hexane systems .

Advanced Research Questions

Q. How can cross-coupling reactions involving the boronate group be optimized for this compound?

- Methodological Answer : The boronate ester enables Suzuki-Miyaura coupling. Optimization involves:

- Catalyst selection : Pd(PPh) or PdCl(dppf) for aryl-aryl coupling .

- Solvent/base systems : Use of DME/HO with NaCO for efficient transmetallation .

- Temperature : Reactions often proceed at 80–100°C under inert conditions .

- Monitoring : TLC or LC-MS to track intermediate formation and avoid over-reaction .

Q. What strategies prevent undesired reactivity at the iodide or boronate sites during functionalization?

- Methodological Answer : Sequential protection/deprotection is critical:

- Boronate stability : The dioxaborolane group is stable under mild acidic/basic conditions but reacts selectively in cross-coupling .

- Iodide protection : Use silyl protecting groups (e.g., TMS-Cl) during boronate reactions to prevent displacement .

- Order of reactions : Perform iodination after boronate installation to avoid steric hindrance .

Q. How can structural ambiguities in derivatives of this compound be resolved?

- Methodological Answer : Advanced analytical techniques include:

- 2D NMR : NOESY or HSQC to confirm regiochemistry and substituent orientation .

- X-ray crystallography : For unambiguous confirmation of solid-state structure (if crystals are obtainable) .

- DFT calculations : To correlate experimental NMR shifts with predicted electronic environments .

Q. What experimental variables account for contradictory yield data in similar indole-boronate syntheses?

- Methodological Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.